BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to DFT Studies of C-82 and
Higher Fullerenes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cc-82

Cat. No.: B3027884

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and electronic properties of the
C-82 fullerene and other higher fullerenes, based on Density Functional Theory (DFT) studies.
The presented data, sourced from recent scientific literature, offers insights into the behavior of
these complex molecules, which is crucial for their potential applications in fields ranging from
materials science to nanomedicine.

Comparative Analysis of Electronic Properties

Density Functional Theory calculations have been instrumental in elucidating the electronic
characteristics of C-82 and its derivatives, particularly endohedral metallofullerenes (EMFs). A
key parameter for assessing the kinetic stability and chemical reactivity of these molecules is
the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies greater
stability.

The following table summarizes the HOMO-LUMO gaps for various C-82 isomers and related
endohedral metallofullerenes as determined by DFT calculations.
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HOMO-LUMO Gap

Fullerene Species Symmetry (eV) Reference
M2@Cs3v(8)-Cs2 Cs 0.15-1.08 [1][2]
M2@Cs(6)-Cs2 Ci 0.15-1.08 [1][2]
Cs2(3) C2 Larger Gap [3]

Cs2(7) Csv Smaller Gap [3]

Cs2(8) Csv Smaller Gap [3]

Cs2(9) Cav Smaller Gap [3]

Csa (D2d) D2d 2.02 [4]

Csa (D2) D2 1.88 [4]

Note: For M2@Cs2, M represents various metal atoms like Sc, Y, La, and Lu. The HOMO-
LUMO gap is presented as a range due to the influence of the encapsulated metal dimer.[1][2]

Studies have shown that the HOMO-LUMO gap of M2@Csv(8)-Cs:z is generally larger than that
of the corresponding M2@Cs(6)-Cs2.[1][2] Furthermore, for empty Cs: fullerenes, the lowest-
energy isomer, C2(3), possesses a larger HOMO-LUMO gap, indicating greater chemical
stability compared to isomers with smaller gaps like Csv(7), Csv(8), and C2v(9).[3] The LUMO
energy appears to be a good indicator of isomer stability, whereas the HOMO energy is less
dependent on the isomer's geometry.[3]

Experimental Protocols: A DFT Workflow

The computational investigation of C-82 and other higher fullerenes using DFT typically follows
a standardized workflow. The methodologies detailed in the cited literature provide a robust
framework for such studies.

1. Geometry Optimization: The initial step involves the optimization of the fullerene's geometric
structure. This is crucial as the electronic properties are highly dependent on the molecular
geometry.
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» Functional: A commonly used functional for geometry optimization is the PBE-D3(BJ)
functional, which includes corrections for dispersion interactions.[1][2] Other functionals like
B3LYP are also employed.[4]

» Basis Set: The def2-TZVP basis set is often utilized for these calculations.[1]

2. Single-Point Energy Calculations: Once the geometry is optimized, single-point energy
calculations are performed to obtain more accurate electronic properties.

e Method: The Douglas-Kroll-Hess (DKH) second-order scalar-relativistic scheme is frequently
used, especially when heavy elements are involved (as in EMFs).[1][2]

» Functional: The PBE-D3(BJ) functional is also suitable for this step.[1][2]

o Basis Set: For enhanced accuracy, all-electron relativistic correlation-consistent polarized
triple-zeta basis sets are employed. For carbon, scandium, and yttrium, this is cc-pVTZ-DK,
while for lanthanum and lutetium, cc-pVTZ-DK3 is used.[1][2]

3. Property Analysis: Following the energy calculations, various molecular properties are
analyzed.

» Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge
distribution and bonding within the molecule. It is typically carried out at the same level of
theory as the single-point energy calculations.[1]

e Spectroscopic Simulations: DFT can be used to simulate various spectra, such as Ultraviolet
Photoelectron Spectra (UPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and X-
ray Photoelectron Spectroscopy (XPS), which are crucial for isomer identification.[3][5]

Software: The Gaussian suite of programs (e.g., Gaussian 09) is a standard tool for performing
these DFT calculations.[1][6]

Visualizing the DFT Workflow

The following diagram illustrates the logical flow of a typical DFT study on higher fullerenes.
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Caption: A typical workflow for DFT studies of fullerenes.
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Conclusion

DFT studies provide invaluable, atomistic-level insights into the structure-property relationships
of C-82 and other higher fullerenes. The computational methodologies outlined in this guide,
coupled with the comparative data, serve as a foundational resource for researchers engaged
in the design and development of novel fullerene-based materials and therapeutics. The clear
dependence of electronic properties on the specific isomer and the nature of any encapsulated
species underscores the necessity of precise computational characterization in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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